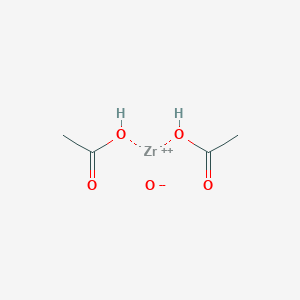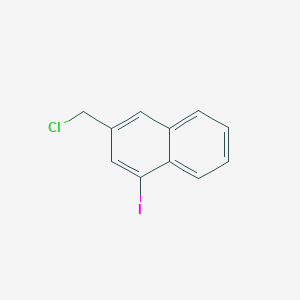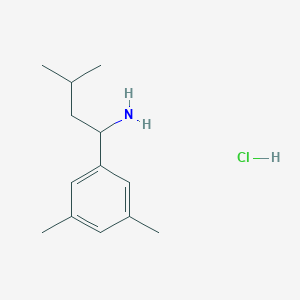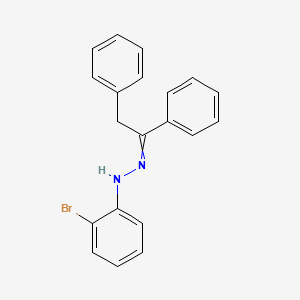
Diacetoxyzirconium(IV)Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Diacetoxyzirconium(IV)Oxide can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with acetic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and purification . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and consistency .
化学反応の分析
Diacetoxyzirconium(IV)Oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (ZrO2).
Reduction: Under specific conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The acetate groups can be substituted with other ligands, such as carboxylates or phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions include zirconium dioxide and various zirconium complexes .
科学的研究の応用
Diacetoxyzirconium(IV)Oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Diacetoxyzirconium(IV)Oxide involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets, such as proteins and nucleic acids, affecting their function. The pathways involved often include coordination chemistry and ligand exchange reactions .
類似化合物との比較
Diacetoxyzirconium(IV)Oxide is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:
Zirconium oxychloride: Less soluble and forms fewer stable complexes.
Zirconium dioxide: Primarily used as a ceramic material with different properties and applications.
特性
分子式 |
C4H8O5Zr |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
acetic acid;oxygen(2-);zirconium(2+) |
InChI |
InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;-2;+2 |
InChIキー |
UJFJYIWTKPBSDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.[O-2].[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)


![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)



![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)

